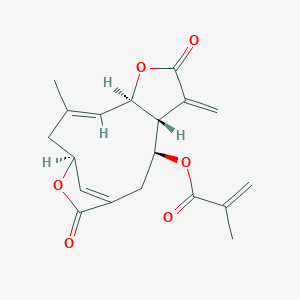

Isodeoxyelephantopin

Description

Properties

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-MCYOVBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-03-7 | |

| Record name | Deoxyelephantopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Isodeoxyelephantopin: A Technical Guide to its NF-κB Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which Isodeoxyelephantopin (IDET), a sesquiterpene lactone derived from Elephantopus scaber, exerts its potent anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappaB (NF-κB) signaling pathway.

The NF-κB Signaling Pathway: A Canonical Overview

The NF-κB family of transcription factors are pivotal regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm in an inactive state by binding to Inhibitor of κB (IκB) proteins, primarily IκBα.[2][3]

Upon stimulation by various agents such as tumor necrosis factor (TNF), lipopolysaccharide (LPS), or interleukin-1beta (IL-1β), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[1][2][4] IKK then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[5][6] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5][7][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the active p65/p50 dimer to translocate into the nucleus.[1][9][10] Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[2]

Isodeoxyelephantopin's Core Inhibition Mechanism

Isodeoxyelephantopin (IDET) is a potent inhibitor of the NF-κB pathway, targeting it at several critical activation steps. Its mechanism is not cell-type specific and is effective against both constitutive and inducible NF-κB activation.[4] The primary mode of action is the prevention of IκBα degradation, which effectively traps the NF-κB complex in the cytoplasm.[1][2][11]

The key inhibitory actions of IDET are:

-

Inhibition of IκB Kinase (IKK) Activity : IDET directly or indirectly inhibits the kinase activity of the IKK complex.[4] This is a crucial upstream event, as it prevents the initial phosphorylation of IκBα.

-

Suppression of IκBα Phosphorylation and Degradation : By blocking IKK, IDET prevents the phosphorylation of IκBα.[1][4][11] This abrogates the signal for ubiquitination, thereby stabilizing the IκBα protein and preventing its degradation by the proteasome.[3]

-

Inhibition of p65 Phosphorylation and Nuclear Translocation : IDET has been shown to inhibit the phosphorylation of the p65 subunit itself.[4] The subsequent stabilization of the IκBα-p65-p50 complex prevents the unmasking of the p65 nuclear localization signal, thus blocking its translocation to the nucleus.[4][11][12]

Unlike some inhibitors, IDET does not interfere with the ability of already active NF-κB to bind to DNA.[4] Its action is concentrated on the cytoplasmic signaling events that lead to NF-κB activation. This multi-pronged inhibition of upstream signaling culminates in the suppression of NF-κB-regulated gene expression, which accounts for its observed anti-apoptotic, anti-proliferative, and anti-metastatic effects.[4]

Quantitative Data on Isodeoxyelephantopin Activity

The inhibitory effects of IDET on the NF-κB pathway and cancer cell viability have been quantified across various studies. The effective concentrations vary depending on the cell type and experimental conditions.

| Parameter | Cell Line(s) | Concentration / Value | Effect | Reference(s) |

| Inhibition of Pro-inflammatory Mediators | Bone Marrow Derived Macrophages, MH-S | 0.75, 1.5, 3 µM | Inhibition of NO, IL-6, MCP-1, and IL-1β expression. | [11] |

| Cell Cycle Arrest (G2/M Phase) | CNE1, SUNE1 | 4–12 µM | Time- and concentration-dependent G2/M arrest. | [1] |

| Cell Cycle Arrest (Sub-G1 & G2/M Phase) | MDA-MB-231 | 10, 25 µM | Induction of cell cycle arrest. | [1] |

| Cell Cycle Arrest (G2/M Phase) | A549 | 10.46 µg/mL (~30.2 µM) | Induction of G2/M arrest after 48h. | [1] |

| Cell Cycle Arrest (G2/M Phase) | T47D | 1.3 µg/mL (~3.75 µM) | Significant increase in G2/M phase DNA content. | [1] |

| IC50 (Cytotoxicity) | KB (Nasopharyngeal Carcinoma) | 11.45 µM | IC50 after 48h exposure. | [13] |

| Predicted NF-κB Inhibition (pIC50) | In silico QSAR model | 62.03 µM | Predicted inhibitory concentration. | [14] |

*Concentration converted from µg/mL to µM using a molecular weight of 346.39 g/mol for Isodeoxyelephantopin.

Key Experimental Protocols

The mechanism of IDET has been elucidated using a range of standard molecular biology techniques. Below are detailed overviews of the key experimental protocols employed.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines are used, including but not limited to, multiple myeloma (MM.1S, U266), head and neck squamous cell carcinoma (SCC4), lung cancer (A549, H1299), breast cancer (MCF-7, MDA-MB-231), and leukemia (HL60).[2][12] Macrophage cell lines (MH-S, RAW264.7) are also used for inflammation studies.[11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded and allowed to adhere overnight. The following day, they are pre-treated with various concentrations of IDET (typically 0.5 - 25 µM) for a specified time (e.g., 1-2 hours) before being stimulated with an NF-κB activator like TNF-α (e.g., 0.1-1 nM) or LPS (e.g., 1 µg/mL) for a shorter duration (e.g., 15-60 minutes).

Western Blot Analysis for Pathway Proteins

This technique is used to measure the levels of total and phosphorylated proteins in the NF-κB pathway.

-

Protein Extraction: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, or a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of NF-κB.[4]

-

Nuclear Extract Preparation: Following cell treatment, nuclear proteins are isolated using a series of hypotonic and high-salt buffers.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or processed for chemiluminescent detection (for biotinylated probes). A decrease in the intensity of the shifted band in IDET-treated samples indicates inhibition of NF-κB DNA binding.

IκBα Kinase (IKK) Assay

This assay directly measures the enzymatic activity of the IKK complex.[4]

-

Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an antibody against one of its subunits (e.g., IKKα or IKKβ).

-

Kinase Reaction: The immunoprecipitated complex is incubated with a substrate, typically a recombinant GST-IκBα protein, in a kinase buffer containing [γ-³²P]ATP.

-

Analysis: The reaction mixture is resolved by SDS-PAGE. The gel is dried and autoradiographed. A reduction in the phosphorylation of the GST-IκBα substrate in samples from IDET-treated cells indicates inhibition of IKK activity.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Cell Plating and Treatment: Cells are grown on glass coverslips and treated with IDET and/or an NF-κB activator.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 or saponin.

-

Immunostaining: Cells are incubated with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). The nuclei are counterstained with DAPI.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. In inhibited cells, the green fluorescence from the p65 antibody will remain predominantly in the cytoplasm, whereas in activated cells, it will co-localize with the blue DAPI stain in the nucleus.

References

- 1. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isodeoxyelephantopin, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 7. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 11. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isodeoxyelephantopin, a Sesquiterpene Lactone Induces ROS Generation, Suppresses NF-κB Activation, Modulates LncRNA Expression and Exhibit Activities Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

Isodeoxyelephantopin: A Deep Dive into its Effects on Apoptosis and the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which IDOE exerts its effects on apoptosis and the cell cycle, offering valuable insights for researchers and professionals in drug development.

Induction of Apoptosis: A Multi-Pathway Approach

Isodeoxyelephantopin and its isomer, deoxyelephantopin (DET), are known to induce apoptosis in a variety of cancer cell lines through the activation of both intrinsic and extrinsic pathways.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells and is a key target for many chemotherapeutic agents.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for IDOE-induced apoptosis. This pathway is initiated by various intracellular stress signals, leading to changes in the mitochondrial membrane. Key events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: IDOE and DET have been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[2] They upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[2] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential is a key step in this process.[1]

-

Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria into the cytosol. This triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are crucial for dismantling the cell.[3]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is another mechanism utilized by these compounds to trigger apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. The key steps include:

-

Death Receptor Activation: IDOE and DET can increase the expression of death receptors such as Fas and its ligand (FasL), as well as TNF-R1.

-

Caspase-8 Activation: The engagement of death receptors leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate caspase-3 or cleave Bid into tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, isodeoxyelephantopin effectively halts the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells. The specific phase of cell cycle arrest can be cell-type dependent.

G2/M Phase Arrest

A predominant effect of IDOE is the induction of cell cycle arrest at the G2/M phase.[3][4] This is achieved by modulating the expression of key regulatory proteins:

-

Downregulation of Cyclins and CDKs: IDOE treatment leads to a decrease in the levels of Cyclin B1 and CDK1 (also known as cdc2), which are essential for the G2 to M phase transition.[5]

-

Upregulation of p21: The tumor suppressor protein p21 is often upregulated, which in turn inhibits the activity of CDK/cyclin complexes.

Sub-G1 and S Phase Arrest

Isodeoxyelephantopin has also been observed to cause an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. In some cancer cell lines, it can also induce S phase arrest.[6]

Key Signaling Pathways Modulated by Isodeoxyelephantopin

The effects of isodeoxyelephantopin on apoptosis and the cell cycle are orchestrated through the modulation of several critical signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes like proliferation, differentiation, and apoptosis.[7][8][9] Isodeoxyelephantopin has been shown to activate the stress-activated protein kinases (SAPKs), namely JNK and p38 MAPK.[1] Activation of these pathways can promote apoptosis. Conversely, it can inhibit the ERK1/2 pathway, which is often associated with cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[10][11] In many cancers, NF-κB is constitutively active, promoting cell proliferation and inhibiting apoptosis. Isodeoxyelephantopin has been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[12]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another important protein that is often constitutively activated in cancer, promoting cell survival and proliferation.[13] Isodeoxyelephantopin has been found to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes, such as the anti-apoptotic protein Bcl-2.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of isodeoxyelephantopin and its isomer on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines.

Table 1: IC50 Values of Isodeoxyelephantopin (IDOE) and Deoxyelephantopin (DET) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| IDOE | T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [3] |

| IDOE | A549 | Lung Carcinoma | 10.46 µg/mL | 48 | [3] |

| IDOE | KB | Nasopharyngeal Carcinoma | 11.45 µM | 48 | [4][14] |

| DET | A549 | Lung Adenocarcinoma | 12.287 µg/mL | Not Specified | [15] |

| DET | HCT116 | Colorectal Carcinoma | 7.46 µg/mL | 48 | |

| DET | K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | 48 | |

| DET | KB | Oral Carcinoma | 3.35 µg/mL | 48 | |

| DET | T47D | Breast Carcinoma | 1.86 µg/mL | 48 |

Table 2: Effects of Isodeoxyelephantopin (IDOE) on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 | Reference |

| MDA-MB-231 | Control | 44.8 | 16.9 | 14.5 | 1.6 | [6] |

| MDA-MB-231 | IDOE (50 µM) | Decreased | 1.4-fold increase | 1.5-fold increase | Not Reported | [6] |

| MDA-MB-231 | IDOE (25 µM) | Not Reported | Not Reported | 2-fold increase | 3.5-fold increase | |

| CNE1 & SUNE1 | IDOE (4-12 µM) | Not Reported | Not Reported | Significant Arrest | Not Reported | |

| T47D | IDOE (1.3 µg/mL) | Not Reported | Not Reported | Significant Increase | Not Reported | |

| A549 | IDOE (10.46 µg/mL) | Not Reported | Not Reported | Arrest | Not Reported | |

| KB | IDOE | Not Reported | Not Reported | Arrest | Increase | [4] |

Table 3: Effects of Isodeoxyelephantopin (IDOE) on Apoptosis

| Cell Line | Treatment | Assay | Observations | Reference |

| A549 | IDOE | Annexin V-FITC | 5.2% early apoptotic, 50.1% late apoptotic | [16] |

| T47D | IDOE (1.3 µg/mL) | Annexin V-FITC | 0.5% early apoptotic, 32.7% late apoptotic | [16] |

| KB | IDOE | Annexin V-PI | Dose-dependent increase in apoptotic population | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isodeoxyelephantopin on cancer cells.[12][15]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Isodeoxyelephantopin (IDOE) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17][18]

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[15][17]

-

Treat the cells with various concentrations of IDOE and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][17]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with isodeoxyelephantopin.[1][5][13]

Materials:

-

Cancer cell lines treated with IDOE

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[1][13]

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.[1][13]

-

After fixation, wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[2]

-

Analyze the samples using a flow cytometer to measure the DNA content.

-

The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

-

Cancer cell lines treated with IDOE

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The results will distinguish between:

-

Viable cells (Annexin V-FITC negative, PI negative)

-

Early apoptotic cells (Annexin V-FITC positive, PI negative)

-

Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)

-

Necrotic cells (Annexin V-FITC negative, PI positive)

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[2][3]

Materials:

-

Cancer cell lysates (from treated and control cells)

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p21, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge the lysates and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by isodeoxyelephantopin and a general experimental workflow for its investigation.

Caption: Isodeoxyelephantopin-induced apoptosis signaling pathways.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 6. scribd.com [scribd.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. broadpharm.com [broadpharm.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Protocols for Western blot | Abcam [abcam.com]

- 11. researchhub.com [researchhub.com]

- 12. kumc.edu [kumc.edu]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. pnrjournal.com [pnrjournal.com]

- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to the Phytochemical Analysis of Elephantopus scaber for Isodeoxyelephantopin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, identification, and quantification of isodeoxyelephantopin, a key bioactive sesquiterpene lactone from Elephantopus scaber. This document details validated experimental protocols and summarizes quantitative data to support research and development in natural product chemistry and drug discovery.

Introduction

Elephantopus scaber L., a member of the Asteraceae family, is a perennial herb used in traditional medicine across Asia, Africa, and Australia to treat a variety of ailments, including hepatitis, bronchitis, and cancer.[1][2] The therapeutic potential of this plant is largely attributed to its rich content of sesquiterpene lactones, with deoxyelephantopin and its isomer, isodeoxyelephantopin, being among the most prominent and biologically active constituents.[3][4] Isodeoxyelephantopin has garnered significant scientific interest for its potent anti-cancer properties, which are exerted through the modulation of multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[2][5] This guide offers detailed protocols for the phytochemical analysis of E. scaber, focusing on the isolation and quantification of isodeoxyelephantopin.

Extraction and Isolation of Isodeoxyelephantopin

The initial step in phytochemical analysis involves the extraction of crude secondary metabolites from the plant material, followed by purification to isolate the target compound.

Experimental Protocol: Solvent Extraction and Chromatographic Isolation

-

Plant Material Preparation : Collect the whole plant of Elephantopus scaber. The plant material should be authenticated, shade-dried, and ground into a fine powder (approximately 20 mesh) to increase the surface area for efficient extraction.[6]

-

Extraction :

-

Perform successive soxhlet extraction or maceration of the dried powder (e.g., 1 kg) with a non-polar solvent like petroleum ether or hexane to remove fats and waxes.[6][7]

-

Following defatting, extract the marc with a solvent of medium polarity, such as chloroform, ethyl acetate, or acetone.[8][9][10] Alternatively, a polar solvent like ethanol or methanol can be used.[9][11] The extraction should be carried out exhaustively (e.g., 3 times with 5L of solvent each time).

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

-

Fractionation :

-

Subject the crude extract to column chromatography over silica gel (230–400 mesh).

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform and methanol (e.g., 100:0 to 98:2 v/v).[8]

-

-

Purification :

-

Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles and a spot corresponding to a standard of isodeoxyelephantopin.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield pure isodeoxyelephantopin.[8]

-

Identification and Quantification

Once isolated, the compound's identity is confirmed and its quantity in the extract is determined using analytical techniques. A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is highly effective for both identification and quantification.[1][12]

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

-

Column : Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).[12]

-

Mobile Phase : An isocratic mixture of water, acetonitrile, and 2-propanol (66:20:14, v/v/v).[12]

-

Flow Rate : 1.0 mL/min.[12]

-

Detection : UV detection at 210 nm.[12]

-

Sample Preparation : Prepare standard solutions of isodeoxyelephantopin in the mobile phase at various concentrations (e.g., 0.5 to 3.0 µg/mL).[1] Prepare the E. scaber extract sample by dissolving a known amount in the mobile phase, filtering through a 0.45 µm syringe filter.

-

Analysis : Inject the standard and sample solutions into the HPLC system. The peak corresponding to isodeoxyelephantopin in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration is calculated based on the peak area using the calibration curve derived from the standards.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of isodeoxyelephantopin using the described RP-HPLC method.[1][12]

| Parameter | Value |

| Linearity Range | 0.516 - 3.096 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.9978 |

| Regression Equation | y = 15781x + 685.8 |

| Limit of Detection (LOD) | 0.151 µg/mL |

| Limit of Quantification (LOQ) | 0.457 µg/mL |

| Accuracy (Recovery) | 95.23% - 102.25% |

| Precision (Intra-day %RSD) | < 0.568% |

| Precision (Inter-day %RSD) | < 0.936% |

Protocol: Spectroscopic Characterization

Structural confirmation of the isolated compound is achieved through spectroscopic methods.

-

Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the compound. The fragmentation pattern provides additional structural information.[13]

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation of isodeoxyelephantopin. 2D NMR techniques (COSY, HMQC, HMBC) are employed to assign all proton and carbon signals and confirm the connectivity of the molecule.[13][14]

Biological Activity and Signaling Pathways

Isodeoxyelephantopin exhibits significant anti-cancer activity by inducing apoptosis and inhibiting key cell survival pathways.[2][5] One of its primary mechanisms of action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[15]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102178717A - Method for preparing elephantopus scaber total lactone in elephantopus scaber - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. meral.edu.mm [meral.edu.mm]

- 9. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Isodeoxyelephantopin in In Vitro Cell Culture Assays

Introduction

Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] This document provides a comprehensive overview of the in vitro applications of IDET, detailing its mechanisms of action, summarizing its effects on various cancer cell lines, and offering detailed protocols for key experimental assays. IDET has been shown to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways, making it a promising candidate for further investigation in drug development.[3][4]

Mechanism of Action

Isodeoxyelephantopin exerts its anti-cancer effects through a multi-targeted approach, disrupting several processes essential for tumor cell survival and proliferation. The primary mechanisms include:

-

Induction of Apoptosis: IDET triggers programmed cell death through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and dissipation of the mitochondrial membrane potential.[3][5]

-

Cell Cycle Arrest: IDET has been observed to cause cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell lines.[1][2] This prevents cancer cells from progressing through mitosis and proliferating.

-

Inhibition of Key Signaling Pathways: IDET is a potent inhibitor of pro-survival signaling pathways that are often dysregulated in cancer. Notably, it suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), two crucial transcription factors involved in inflammation, cell proliferation, and survival.[3][6]

-

Generation of Reactive Oxygen Species (ROS): IDET can induce cellular oxidative stress by increasing the levels of intracellular ROS.[1][7] While low levels of ROS can promote cancer growth, excessive ROS accumulation leads to oxidative damage and subsequent cell death.[1][8]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Isodeoxyelephantopin across various human cancer cell lines.

Table 1: Cytotoxicity of Isodeoxyelephantopin (IDET) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay | Reference |

| L-929 | Murine Fibrosarcoma | 3.3 µg/mL | 72 h | MTT | [9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 h | MTT | [10] |

Table 2: Effect of Isodeoxyelephantopin (IDET) on Cell Cycle Distribution

| Cell Line | Cancer Type | IDET Concentration | Effect | Reference |

| T47D | Breast Cancer | 1.3 µg/mL | Increased DNA content in G2/M phase | [1] |

| A549 | Lung Adenocarcinoma | 10.46 µg/mL | G2/M phase arrest | [1][2] |

| CNE1 & SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM | G2/M phase arrest | [1][2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10 & 25 µM | Sub-G1 and G2/M phase arrest | [1][2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 1.5-fold increase in G2/M phase cells | [11] |

Signaling Pathways and Mechanistic Diagrams

NF-κB Signaling Pathway Inhibition

Isodeoxyelephantopin is a well-documented inhibitor of the NF-κB pathway. It prevents the activation of IκBα kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα.[6] This ensures that the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival, proliferation, and inflammation.[6]

STAT3 Signaling Pathway Inhibition

Constitutive activation of the STAT3 pathway is common in many cancers, promoting cell proliferation and survival.[5] Isodeoxyelephantopin has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation and subsequent translocation to the nucleus to act as a transcription factor.[5][12] By blocking STAT3 phosphorylation, IDET downregulates the expression of STAT3 target genes like the anti-apoptotic protein Bcl-2.[5]

Induction of ROS and Apoptosis

IDET treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[7] This surge in ROS can activate stress-related pathways like the JNK signaling pathway and disrupt the mitochondrial membrane potential.[1][7] These events converge to initiate the intrinsic apoptosis pathway, leading to the activation of caspase-3 and subsequent cell death.[1][5]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of Isodeoxyelephantopin.

General Experimental Workflow

A typical workflow for assessing the in vitro anti-cancer activity of IDET involves a series of assays to determine cytotoxicity, effects on cell cycle, and mechanism of action.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Materials:

-

Isodeoxyelephantopin (IDET) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

96-well flat-bottom plates

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium.[9] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of IDET in culture medium. Remove the old medium from the wells and add 100 µL of the IDET dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol uses a DNA-binding dye like Propidium Iodide (PI) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]

-

Storage: Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS.

-

RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.[17]

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blot for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways affected by IDET (e.g., p-STAT3, Bcl-2, Cleaved Caspase-3).[5]

Materials:

-

Treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with IDET, wash cells with cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol: Measurement of Intracellular ROS

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a non-fluorescent compound that is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

DCFH-DA probe

-

Serum-free culture medium

-

Treated and control cells

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in an appropriate format (e.g., 6-well plate or 96-well black plate) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with IDET at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: Remove the treatment medium and wash the cells once with warm PBS.

-

Staining: Add DCFH-DA (typically 5-10 µM) diluted in serum-free medium to the cells.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Measurement:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize DCF fluorescence.

-

Flow Cytometry/Plate Reader: Resuspend cells (if necessary) and measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).

-

-

Data Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the untreated control.

References

- 1. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isodeoxyelephantopin, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isodeoxyelephantopin Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. japsr.in [japsr.in]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. miltenyibiotec.com [miltenyibiotec.com]

Application Notes and Protocols for Isodeoxyelephantopin (IDOE) Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases.[1][2][3] Preclinical research has demonstrated that IDOE and its isomer, Deoxyelephantopin (DET), exert their biological effects by modulating multiple signaling pathways, including NF-κB, STAT3, and MAPK, leading to the induction of apoptosis and inhibition of inflammatory responses.[1][3][4][5] This document provides detailed application notes and protocols for utilizing animal models to investigate the efficacy and safety of Isodeoxyelephantopin.

Mechanism of Action: Key Signaling Pathways

IDOE's multifaceted mechanism of action involves the modulation of several key signaling pathways critical in cancer and inflammation.

-

NF-κB Signaling: IDOE is a potent inhibitor of the NF-κB pathway. It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5] This inhibition leads to the downregulation of NF-κB target genes involved in cell proliferation, survival, and inflammation.[4]

-

STAT3 Signaling: IDOE has been shown to inhibit the phosphorylation of STAT3, a transcription factor frequently activated in cancer cells that plays a crucial role in cell proliferation and survival.[6][7]

-

Apoptosis Induction: IDOE induces apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[1][8] It also activates caspases, including caspase-3, a key executioner of apoptosis.[9][10]

-

MAPK Signaling: IDOE can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including JNK and ERK. The activation of the JNK pathway contributes to ROS-mediated cell death in cancer cells.[11]

Mandatory Visualizations

Caption: IDOE's multifaceted mechanism of action.

Anti-Cancer Applications: In Vivo Models

Triple-Negative Breast Cancer (TNBC) Xenograft Model

This model is suitable for evaluating the anti-tumor efficacy of IDOE, both as a monotherapy and in combination with standard chemotherapeutic agents like paclitaxel.[2][4][6]

Experimental Protocol:

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

-

Tumor Implantation:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Harvest cells and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Treatment Protocol:

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (n=5-10 per group):

-

Administer treatments via an appropriate route (e.g., intraperitoneal or oral) and schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

-

-

Efficacy Evaluation:

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

Monitor body weight of the mice 2-3 times per week as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-STAT3, Bcl-2; immunohistochemistry).

-

Collect major organs (liver, kidney) for histological examination (H&E staining) to assess toxicity.[2]

-

Data Presentation:

| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SD (Day 21) |

| Vehicle Control | Data to be populated | - | Data to be populated |

| IDOE | Data to be populated | Data to be populated | Data to be populated |

| Paclitaxel | Data to be populated | Data to be populated | Data to be populated |

| IDOE + Paclitaxel | Data to be populated | Data to be populated | Data to be populated |

Note: Specific quantitative data should be extracted from the primary literature.

Mammary Adenocarcinoma Syngeneic Model (based on Deoxyelephantopin data)

This protocol, established for DET, provides a strong framework for evaluating IDOE in an immunocompetent mouse model, which is crucial for studying interactions with the tumor microenvironment.

Experimental Protocol:

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Cell Line: TS/A murine mammary adenocarcinoma cells.

-

Tumor Implantation:

-

Inject 1 x 10^6 TS/A cells into the mammary fat pad of each mouse.

-

-

Treatment Protocol:

-

Prophylactic Model: Begin treatment 14 days before tumor cell inoculation and continue for 28 days post-inoculation.

-

Therapeutic Model: Begin treatment once tumors are established.

-

Randomize mice into treatment groups (n=5-10 per group):

-

Vehicle control (i.p. or p.o.)

-

DET (as a reference for IDOE): 10 mg/kg/day, administered intraperitoneally (i.p.) or orally (p.o.).

-

-

-

Efficacy Evaluation:

-

Measure tumor volume weekly.

-

Monitor survival time of the mice.

-

At the end of the study, excise tumors and lungs for analysis (e.g., immunohistochemistry for PCNA, CD31; TUNEL assay for apoptosis).

-

Data Presentation (based on DET study):

| Treatment Group (Prophylactic) | Mean Tumor Volume Reduction (%) | Reduction in Lung Metastasis (%) | Median Survival Time (days) |

| Vehicle Control | - | - | ~30 |

| DET (10 mg/kg, i.p.) | 99% | 82% | 56 |

| Treatment Group (Therapeutic) | Mean Tumor Volume Reduction (%) |

| Vehicle Control | - |

| DET (10 mg/kg, i.p.) | 61% |

Note: This data is for Deoxyelephantopin and serves as a strong reference for designing and interpreting studies with Isodeoxyelephantopin.

Caption: Workflow for TNBC xenograft model.

Anti-Inflammatory Applications: In Vivo Models

LPS/D-Galactosamine-Induced Acute Liver Injury Model (based on Deoxyelephantopin data)

This model is relevant for studying the hepatoprotective and anti-inflammatory effects of IDOE in the context of acute, systemic inflammation.

Experimental Protocol:

-

Animal Model: Male ICR mice.

-

Induction of Liver Injury:

-

Treatment Protocol:

-

Administer DET (as a reference for IDOE) at a dose of 10 mg/kg (pre- and post-treatment).[3]

-

Include a vehicle control group and a positive control group (e.g., silymarin at 10 mg/kg).

-

-

Efficacy Evaluation:

-

Collect blood samples at specified time points (e.g., 6 hours post-induction) to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Harvest liver tissue for histological analysis (H&E staining) and molecular analysis (e.g., Western blot for p-STAT3, SOCS3).

-

Data Presentation (based on DET study):

| Treatment Group | Serum ALT (U/L) ± SD | Serum AST (U/L) ± SD |

| Control | Data to be populated | Data to be populated |

| LPS/D-GalN | Data to be populated | Data to be populated |

| LPS/D-GalN + DET (10 mg/kg) | Significantly reduced | Significantly reduced |

| LPS/D-GalN + Silymarin (10 mg/kg) | Significantly reduced | Significantly reduced |

Note: Specific quantitative data should be extracted from the primary literature. The protocol demonstrates a significant protective effect of DET, suggesting similar potential for IDOE.

Toxicity Assessment

A comprehensive evaluation of the safety profile of IDOE is essential for its development as a therapeutic agent.

Protocol for Acute Oral Toxicity (General Guideline):

-

Animal Model: Mice or rats.

-

Procedure:

-

Administer single, escalating doses of IDOE orally to different groups of animals.

-

Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

Determine the LD50 (the dose that is lethal to 50% of the animals).

-

-

Observations:

-

Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration).

-

Monitor body weight changes.

-

Perform gross necropsy and histopathological examination of major organs.

-

Data Presentation:

| Parameter | Value |

| LD50 (Oral, Mice) | Data not yet available in searched literature |

| Observed Toxicities | To be determined through experimentation |

Note: While specific in vivo LD50 data for IDOE was not found in the initial searches, in vitro studies suggest a favorable safety profile with selective cytotoxicity towards cancer cells over normal cells.

Conclusion

The provided protocols offer a robust framework for the in vivo investigation of Isodeoxyelephantopin in both cancer and inflammation models. The data on its isomer, Deoxyelephantopin, serves as a valuable reference for dose selection and experimental design. Further research, particularly to determine the optimal in vivo dosage of IDOE in various models and to establish a comprehensive toxicity profile, is warranted to advance its potential as a novel therapeutic agent.

References

- 1. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Isodeoxyelephantopin Promotes Cell Death in Triple-Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oral ld50 values: Topics by Science.gov [science.gov]

- 10. Phytoagent deoxyelephantopin derivative inhibits triple negative breast cancer cell activity by inducing oxidative stress-mediated paraptosis-like cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway | Aging [aging-us.com]

RP-HPLC method for Isodeoxyelephantopin quantification

An RP-HPLC method has been developed and validated for the accurate quantification of Isodeoxyelephantopin, a bioactive sesquiterpene lactone. This application note provides a detailed protocol for the analysis, making it suitable for researchers, scientists, and professionals in drug development for quality control and research purposes.

The method utilizes a C18 column with a mobile phase of water, acetonitrile, and 2-propanol, ensuring a robust and reproducible separation.[1][2] Validation was performed in accordance with established guidelines, demonstrating the method's linearity, precision, accuracy, and sensitivity.[1]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the quantification of Isodeoxyelephantopin.

Instrumentation and Materials

-

HPLC System: A Shimadzu LC 20 AD liquid chromatography system or equivalent, equipped with a quaternary solvent delivery system, an autosampler, and a Diode Array Detector (DAD).[2]

-

Chemicals and Reagents:

Chromatographic Conditions

The separation and quantification are achieved under the following conditions, summarized in Table 1.

| Parameter | Condition |

| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 μm)[1][2] |

| Mobile Phase | Water : Acetonitrile : 2-Propanol (66:20:14, v/v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 210 nm[1][2] |

| Injection Volume | 20 µL[1][2] |

| Column Temperature | Ambient |

| Retention Time | Approximately 14.751 min[1][2] |

| Table 1: Optimized Chromatographic Conditions. |

Preparation of Standard Solutions

-

Primary Stock Solution: Accurately weigh and dissolve the Isodeoxyelephantopin reference standard in a mixture of water:acetonitrile (66:34, v/v) to obtain a stock solution of a known concentration (e.g., 5.00 μg/mL).[2]

-

Calibration Standards: Perform serial dilutions of the primary stock solution with the same diluent to prepare a series of standard solutions with concentrations ranging from 0.5 to 3.0 μg/mL (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 μg/mL).[1][2]

Preparation of Sample Solutions (from Methanol Extract)

-

Extraction: Accurately weigh the sample (e.g., 40 mg of methanol extract) and transfer it into a 50 mL volumetric flask.[1]

-

Sonication: Add the diluent (water:acetonitrile, 66:34, v/v), and sonicate for 15 minutes to ensure complete dissolution.[1][2]

-

Filtration: Filter the resulting solution through a 0.45 μm membrane filter into an HPLC vial prior to injection.[1][2]

Experimental Workflow

The overall process from sample preparation to data analysis is illustrated in the following workflow diagram.

Caption: Workflow for Isodeoxyelephantopin Quantification.

Method Validation Summary

The developed RP-HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results confirm that the method is suitable for its intended purpose.[1]

Quantitative Data

The key validation parameters for the quantification of Isodeoxyelephantopin are summarized in Table 2.

| Validation Parameter | Result |

| Linearity Range | 0.516 - 3.096 µg/mL[1][2] |

| Correlation Coefficient (r²) | 0.9978[1][2] |

| Regression Equation | y = 15781x + 685.8[1][2] |

| Limit of Detection (LOD) | 0.151 µg/mL[1][2] |

| Limit of Quantification (LOQ) | 0.457 µg/mL[1][2] |

| Accuracy (% Recovery) | 95.23 - 102.25%[1][2] |

| Precision (%RSD) | |

| Intra-day | < 0.568%[1][2] |

| Inter-day | < 0.936%[1][2] |

| Table 2: Summary of Method Validation Data for Isodeoxyelephantopin. |

-

Specificity: The method demonstrated good resolution, with the peak for Isodeoxyelephantopin eluting at approximately 14.751 minutes, well-separated from other components in the sample extract.[1][2]

-

Linearity: A linear relationship between the peak area and the concentration of Isodeoxyelephantopin was observed over the specified range, with a correlation coefficient (r²) of 0.9978.[1][2]

-

Accuracy: The accuracy of the method was confirmed by recovery studies. Methanol extracts were spiked with known amounts of Isodeoxyelephantopin standard at three different concentration levels.[1] The recovery percentages were found to be within the acceptable range of 95.23% to 102.25%, indicating the method's accuracy.[1][2]

-

Precision: The precision was evaluated by analyzing the standard solution on the same day (intra-day) and on three different days (inter-day).[1] The low relative standard deviation (%RSD) values for both intra-day (< 0.568%) and inter-day (< 0.936%) analyses demonstrate the high precision of the method.[1][2]

-

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.151 µg/mL and 0.457 µg/mL, respectively, which indicates that the method is sufficiently sensitive for the detection and quantification of trace amounts of Isodeoxyelephantopin.[1][2]

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantitative analysis of Isodeoxyelephantopin.[1] The validation results confirm its reliability, making it a valuable tool for the routine quality control of herbal extracts and pharmaceutical formulations containing this compound.[2]

References

Isodeoxyelephantopin: A Promising Therapeutic Agent for Triple-Negative Breast Cancer

Application Notes and Protocols for Researchers

Isodeoxyelephantopin (IDET), a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in the investigation of novel treatments for triple-negative breast cancer (TNBC). This aggressive subtype of breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies. Current research indicates that IDET exerts its anti-cancer effects in TNBC cell lines through multiple mechanisms, primarily by inhibiting the STAT3 signaling pathway, inducing apoptosis, and potentially modulating the NF-κB and reactive oxygen species (ROS) pathways.

These application notes provide a comprehensive overview of the current understanding of IDET's action in TNBC cell lines, detailed protocols for key experiments, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

The efficacy of Isodeoxyelephantopin in suppressing the proliferation of triple-negative breast cancer cell lines has been demonstrated in a dose-dependent manner. While specific IC50 values for IDET in the commonly studied TNBC cell lines, MDA-MB-231 and BT-549, are not explicitly stated in recent literature, studies consistently show a significant reduction in cell viability with increasing concentrations of the compound. For context, the structurally related isomer, deoxyelephantopin (DET), has a reported IC50 value in the MDA-MB-231 cell line.

| Compound | Cell Line | Assay | IC50 | Citation |

| Isodeoxyelephantopin (IDET) | MDA-MB-231 | Cell Viability | Dose-dependent inhibition | [1] |

| Isodeoxyelephantopin (IDET) | BT-549 | Cell Viability | Dose-dependent inhibition | [1] |

Table 1: Proliferation Inhibition of Isodeoxyelephantopin in TNBC Cell Lines. Note: Specific IC50 values for Isodeoxyelephantopin were not available in the reviewed literature; however, a dose-dependent inhibitory effect is consistently reported.

Signaling Pathways and Mechanisms of Action

Isodeoxyelephantopin's anti-tumor activity in TNBC is attributed to its modulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.

STAT3 Signaling Pathway

A primary mechanism of IDET in TNBC cells is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of STAT3 is a hallmark of many cancers, including TNBC, where it promotes the transcription of genes involved in cell survival and proliferation.[2] IDET has been shown to inhibit the phosphorylation of STAT3 in a concentration-dependent manner in both MDA-MB-231 and BT-549 cells.[1][4] This inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, such as the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is another potential target of isodeoxyelephantopin and its isomers.[5] NF-κB is a key regulator of inflammation and is often constitutively active in breast cancer, contributing to tumor progression.[6][7] Isodeoxyelephantopin has been shown to suppress the activation of NF-κB.[1][5] This inhibition is associated with a decrease in the phosphorylation of IκB-α, the inhibitory subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-survival genes.[5]

Reactive Oxygen Species (ROS) Induction

Isodeoxyelephantopin and related compounds have been observed to induce the generation of reactive oxygen species (ROS) in cancer cells.[5][8] Elevated levels of ROS can lead to oxidative stress, which in turn can damage cellular components and trigger apoptotic cell death.[9] In some cancer types, IDET has been shown to activate the ROS-mediated JNK signaling pathway, which can contribute to its anti-cancer effects.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of isodeoxyelephantopin in triple-negative breast cancer cell lines.

Cell Culture

-

Cell Lines:

-

MDA-MB-231 (human TNBC cell line)

-

BT-549 (human TNBC cell line)

-

-

Culture Media:

-

MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

BT-549: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of isodeoxyelephantopin on TNBC cells.

-

Procedure:

-

Seed MDA-MB-231 or BT-549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of isodeoxyelephantopin (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to assess the effect of isodeoxyelephantopin on the phosphorylation of STAT3.

-

Procedure:

-

Seed MDA-MB-231 or BT-549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of isodeoxyelephantopin for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by isodeoxyelephantopin.

-

Procedure:

-

Seed cells in 6-well plates and treat with isodeoxyelephantopin as described for the Western blot.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Conclusion

Isodeoxyelephantopin demonstrates significant potential as a therapeutic agent for triple-negative breast cancer by targeting key survival and proliferation pathways. Its ability to inhibit STAT3 phosphorylation, a critical driver in TNBC, and induce apoptosis underscores its promise. Further investigation into its effects on the NF-κB and ROS pathways will provide a more complete understanding of its multi-faceted anti-cancer activity. The protocols provided herein offer a standardized approach for researchers to further explore and validate the therapeutic potential of isodeoxyelephantopin in TNBC.

References

- 1. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isodeoxyelephantopin Promotes Cell Death in Triple-Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. journals.sums.ac.ir [journals.sums.ac.ir]

- 8. Isodeoxyelephantopin Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Breast Cancer Subtypes Present a Differential Production of Reactive Oxygen Species (ROS) and Susceptibility to Antioxidant Treatment [frontiersin.org]

Application Note: Assessing Isodeoxyelephantopin Cytotoxicity Using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants such as Elephantopus scaber, has demonstrated significant anti-cancer properties.[1][2] It belongs to a class of natural products known for inducing cytotoxicity in various cancer cell lines, making it a compound of interest for oncological research and drug development.[3][4] The assessment of its cytotoxic potential is a critical first step in its evaluation as a therapeutic agent.